Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. This specific compound features a benzyl group, an amino group, and a carboxylate group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications . Another approach involves the use of benzyl chloride and 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can enhance lipophilicity and membrane permeability. The carboxylate group can participate in ionic interactions, stabilizing the compound within biological systems .
Comparison with Similar Compounds
4-Amino-1-methyl-1H-pyrazole-5-carboxylate: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylate: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.
Benzyl 4-amino-1-phenyl-1H-pyrazole-5-carboxylate: Features a phenyl group instead of a methyl group, affecting its biological activity.
Uniqueness: Benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl 4-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(10(13)7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
InChI Key |
YQYFARSADNFWQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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